molecular formula C14H21N3O3S2 B2813468 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1903637-07-9

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2813468
CAS No.: 1903637-07-9
M. Wt: 343.46
InChI Key: MKIXJPUESFVENE-UHFFFAOYSA-N
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Description

The compound “(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone)” is a complex organic molecule that features a combination of piperazine, thiazole, and thiopyran moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone)” typically involves multi-step organic synthesis. The process may start with the preparation of the individual moieties, followed by their coupling under specific reaction conditions. For example:

    Preparation of the piperazine derivative: This may involve the reaction of piperazine with a suitable thiopyran derivative under controlled conditions.

    Formation of the thiazole moiety: This could involve the synthesis of 2-methylthiazole through a cyclization reaction.

    Coupling reaction: The final step would involve coupling the piperazine-thiopyran intermediate with the thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic substitution reactions may occur at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds could be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone)” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: is similar to other compounds containing piperazine, thiazole, and thiopyran moieties.

    Piperazine derivatives: Often used in pharmaceuticals for their psychoactive properties.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    Thiopyran derivatives: Studied for their potential in treating various diseases.

Uniqueness

The uniqueness of “this compound)” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-11-15-13(10-21-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXJPUESFVENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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